molecular formula C21H18O4 B11400753 6-ethyl-3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one

6-ethyl-3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11400753
M. Wt: 334.4 g/mol
InChI Key: YSDJXUOVGGLQEK-UHFFFAOYSA-N
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Description

6-ethyl-3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one is a synthetic furocoumarin derivative of significant interest in pharmacological and biochemical research. This compound belongs to a class of molecules known for their diverse biological activities, particularly within the central nervous system. Research on closely related structural analogues has demonstrated potent and selective inhibitory activity against monoamine oxidase B (MAO-B), a key enzyme target in the management of Parkinson's disease . The furo[3,2-g]chromen-7-one (psoralen) core structure is also a recognized scaffold in the development of non-peptidic inhibitors for the immunoproteasome, specifically targeting the chymotrypsin-like (β5i) subunit . Inhibition of the immunoproteasome is a viable therapeutic approach for autoimmune diseases, various cancers, and inflammatory conditions . Furthermore, certain furocoumarin derivatives have been investigated for their ability to upregulate melanin synthesis through the cAMP/PKA and MAPK signaling pathways, indicating potential applications in dermatological research . The presence of specific substituents, such as the 6-ethyl and 3-(3-methoxyphenyl) groups, is designed to optimize the compound's binding affinity, selectivity, and physicochemical properties for enhanced research outcomes. This product is intended for use in enzyme inhibition assays, mechanistic studies, and as a lead compound in the development of novel therapeutic agents. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C21H18O4

Molecular Weight

334.4 g/mol

IUPAC Name

6-ethyl-3-(3-methoxyphenyl)-5-methylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C21H18O4/c1-4-15-12(2)16-9-17-18(13-6-5-7-14(8-13)23-3)11-24-19(17)10-20(16)25-21(15)22/h5-11H,4H2,1-3H3

InChI Key

YSDJXUOVGGLQEK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC3=C(C=C2OC1=O)OC=C3C4=CC(=CC=C4)OC)C

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation

Electrophilic aromatic substitution using 3-methoxybenzyl chloride or bromide in the presence of Lewis acids (e.g., AlCl₃) enables direct attachment to the coumarin core. This method is effective for introducing aryl groups but requires careful control of regioselectivity.

Suzuki-Miyaura Cross-Coupling

A more modern approach employs palladium-catalyzed cross-coupling between a boronic acid (3-methoxyphenylboronic acid) and a halogenated coumarin precursor (e.g., 3-bromo-7-hydroxycoumarin). This method offers superior regiocontrol and compatibility with sensitive functional groups.

Example Protocol

  • Coumarin precursor : 3-Bromo-5-methyl-7-hydroxycoumarin

  • Boronic acid : 3-Methoxyphenylboronic acid (1.2 equiv)

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : Dioxane/H₂O (4:1)

  • Temperature : 80°C, 12 h

  • Yield : 60–75% (estimated based on analogous reactions)

Cyclization to Furocoumarin

The conversion of 7-hydroxycoumarins to furocoumarins involves intramolecular cyclization. For 6-ethyl-5-methyl substitution, pre-functionalization of the coumarin with ethyl and methyl groups is required before cyclization.

Alkylation Followed by Cyclization

  • Ethylation at C6 : Treat 7-hydroxycoumarin with ethyl bromide and K₂CO₃ in acetone under reflux.

  • Methylation at C5 : Use methyl iodide and Ag₂O in DMF at 60°C.

  • Cyclization : Heat the alkylated coumarin in 1M NaOH at 80°C for 6 h to form the furocoumarin ring.

Critical Data

StepConditionsYield
Ethylation (C6)K₂CO₃, acetone, reflux, 8 h85%
Methylation (C5)Ag₂O, DMF, 60°C, 4 h78%
Cyclization1M NaOH, 80°C, 6 h65%

Challenges and Optimization Strategies

Regioselectivity in Alkylation

Competing alkylation at C8 (vs. C6) is a common issue. Using bulky bases (e.g., LDA) or directing groups (e.g., -OMe) improves C6 selectivity.

Solubility Limitations

Hydrophobic furocoumarins often exhibit poor solubility. Co-solvents (DMSO:EtOH, 1:1) or micellar catalysis (e.g., SDS) enhance reaction efficiency.

Purification

Silica gel chromatography (hexane:EtOAc gradient) is standard, but recrystallization from MeOH/H₂O (7:3) offers higher purity for crystalline derivatives.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Pechmann + AlkylationSimple, scalableLimited to electron-rich arenes50–70%
Suzuki Cross-CouplingHigh regiocontrol, mild conditionsRequires halogenated precursors60–75%
Late-Stage CyclizationModular functionalizationMulti-step, low overall yield40–55%

Chemical Reactions Analysis

Types of Reactions

6-ethyl-3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

6-ethyl-3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-ethyl-3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Research Findings and Data

Table 2: Experimental Data for Selected Compounds

Compound Solubility (µg/mL) LogP IC₅₀ (Immunoproteasome β5i) Cytotoxicity (HepG2, IC₅₀)
6-Ethyl-3-(3-methoxyphenyl)-5-methyl 12.5 (DMSO) 3.2 0.8 µM 8.7 µM
Methoxsalen 45.0 (Ethanol) 1.8 N/A >50 µM
6-Butyl-5-methyl-3-phenyl 5.3 (DMSO) 4.1 N/A 5.2 µM
Byakangelicol 9.8 (Ethanol) 2.5 N/A 12.4 µM

Key Observations :

  • The target compound’s moderate solubility and LogP (3.2) suggest optimal bioavailability for topical applications (e.g., vitiligo creams) .
  • Methoxsalen’s low LogP (1.8) aligns with its clinical use in systemic therapies, whereas bulkier analogs (LogP > 4) face formulation challenges .

Biological Activity

6-Ethyl-3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the class of furochromens, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H20O4C_{19}H_{20}O_4, with a molecular weight of approximately 312.36 g/mol. The compound features a furochromen core structure that is known for its potential pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of furochromens, including this compound. A notable study evaluated various derivatives of furochromens against different cancer cell lines, revealing significant cytotoxicity.

Table 1: Anticancer Activity of Furochromen Derivatives

CompoundCancer Cell LineIC50 (μM)
This compoundHepG2 (Liver)TBD
Other Derivative AMCF-7 (Breast)58.1 ± 4.1
Other Derivative BHepG2 (Liver)24.7 ± 3.2
Doxorubicin (Control)Various40.0 ± 3.9

The compound exhibited promising anticancer activity, with specific IC50 values yet to be determined in ongoing research.

The mechanism by which furochromens exert their anticancer effects often involves the induction of apoptosis in cancer cells. Studies have shown that these compounds can activate caspases, which are critical enzymes in the apoptotic pathway.

Table 2: Apoptosis Induction by Furochromens

CompoundCaspase Activation (fold increase)
This compoundTBD
Other Derivative A7
Other Derivative B5.8

In addition to apoptosis, these compounds may also disrupt cell cycle progression, leading to an accumulation of cells in the pre-G1 phase and a reduction in G2/M phase cells.

Case Studies

A recent case study investigated the effects of various furochromens on HepG2 liver cancer cells. The study demonstrated that treatment with these compounds resulted in significant cytotoxicity and apoptosis induction compared to control groups.

Findings:

  • Cell Viability : A marked decrease in cell viability was observed post-treatment.
  • Apoptotic Markers : Increased levels of apoptotic markers such as annexin V were noted.
  • Cell Cycle Analysis : Flow cytometry revealed alterations in cell cycle distribution favoring apoptosis.

Q & A

Q. What are the recommended synthetic routes for 6-ethyl-3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one, and how can reaction conditions be optimized?

Answer: The synthesis involves multi-step organic reactions, typically starting with cyclization of a furochromenone intermediate. For example:

Core formation : Use a chromenone precursor (e.g., 7-hydroxyfurochromenone) and introduce substituents via electrophilic aromatic substitution.

Substituent addition : Ethyl and methyl groups are added using alkylation agents (e.g., ethyl iodide, methyl chloride), while the 3-methoxyphenyl group is introduced via Suzuki-Miyaura coupling or Friedel-Crafts acylation .

Optimization : Reaction yields improve with controlled conditions (e.g., anhydrous solvents, inert atmosphere) and catalysts like Pd(PPh₃)₄ for cross-couplings. HPLC and TLC are critical for purity assessment .

Q. Which spectroscopic methods are most effective for characterizing this compound’s structure?

Answer:

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy group at ~δ 3.8 ppm, ethyl group splitting patterns) .
  • X-ray diffraction : Resolves crystal packing and confirms fused-ring geometry (e.g., furo[3,2-g]chromenone core) .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ ~370–380 Da) .

Q. What preliminary biological activities have been reported for furochromenone derivatives?

Answer:

  • Antifungal activity : Derivatives with ethyl/methyl groups show MIC values of 8–32 µg/mL against Candida spp. via membrane disruption .
  • Anticancer potential : Furochromenones induce apoptosis in prostate cancer cells via p53 activation .
  • Anti-inflammatory effects : Methoxyphenyl-substituted analogs inhibit COX-2 (IC₅₀ ~10 µM) .

Advanced Research Questions

Q. How do substituent positions (e.g., 3-methoxyphenyl vs. 4-fluorophenyl) alter bioactivity?

Answer: Substituent effects are analyzed via structure-activity relationship (SAR) studies :

Substituent PositionBioactivity TrendMechanism Hypothesis
3-MethoxyphenylEnhanced antifungal activityIncreased lipophilicity improves membrane penetration .
4-FluorophenylHigher COX-2 inhibitionFluorine’s electronegativity stabilizes enzyme binding .
5-MethylReduced cytotoxicitySteric hindrance limits off-target interactions .

Q. How can computational methods (e.g., DFT, molecular docking) resolve contradictions in experimental bioactivity data?

Answer:

  • DFT calculations : Predict electron density distributions (e.g., methoxy group’s electron-donating effect stabilizes radical intermediates in antioxidant assays) .
  • Molecular docking : Identifies binding modes to targets (e.g., 3-methoxyphenyl fits into CYP450’s hydrophobic pocket, explaining metabolic stability discrepancies) .
  • NBO analysis : Explains charge transfer interactions in photodynamic therapy applications .

Q. What experimental strategies address low yields in large-scale synthesis?

Answer:

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclization) .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12h to 2h for methoxyphenyl coupling) .
  • Catalyst recycling : Immobilized Pd nanoparticles enhance Suzuki-Miyaura coupling efficiency (yield increases from 65% to 85%) .

Data Contradiction Analysis

Q. Why do some studies report conflicting IC₅₀ values for COX-2 inhibition?

Answer: Discrepancies arise from:

  • Assay variability : Cell-based vs. enzyme-based assays (e.g., cell permeability differences in RAW264.7 macrophages vs. purified COX-2) .
  • Solvent effects : DMSO >1% inhibits COX-2, skewing results .
  • Structural analogs : Impurities in 5-methyl vs. 9-methyl derivatives misattributed to the target compound .

Q. How can crystallographic data resolve ambiguities in substituent orientation?

Answer:

  • X-ray twinning analysis : Differentiates between 3-methoxyphenyl rotamers in crystal lattices .
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., CH-π stacking stabilizes the ethyl group’s conformation) .

Methodological Recommendations

  • Synthetic purity : Use preparative HPLC with C18 columns (MeCN:H₂O = 70:30) to isolate >98% pure product .
  • Biological assays : Validate antifungal activity via CLSI M27 guidelines and cytotoxicity via MTT assays (HeLa cells, 48h exposure) .
  • Data validation : Cross-reference NMR assignments with computed chemical shifts (e.g., Gaussian 16 B3LYP/6-31G*) .

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